2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-{3-[(2-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule featuring a sulfonylated indole core linked to a trifluoromethyl-substituted phenylacetamide moiety. The compound’s structure includes:
- Indole scaffold: A heterocyclic aromatic system with a sulfonyl group at position 2.
- Trifluoromethylphenylacetamide tail: Introduces hydrophobicity and metabolic stability via the CF₃ group.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N2O3S/c25-20-10-3-1-6-16(20)15-34(32,33)22-13-30(21-11-4-2-9-19(21)22)14-23(31)29-18-8-5-7-17(12-18)24(26,27)28/h1-13H,14-15H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLGPCJAOKAABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would likely include the purification of intermediates and the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. The presence of the chlorophenyl and trifluoromethylphenyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Impact on Bioactivity
- Sulfonyl Group Position :
- Trifluoromethyl Position :
Spectroscopic and Crystallographic Data
- Spectroscopy : Related N-sulfonyl indoles (e.g., ) show characteristic IR peaks at 1372 cm⁻¹ (S=O stretch) and 1H-NMR signals for sulfonyl-linked protons (δ 7.14–7.20 ppm) .
- Crystallography : Analogous acetamides (e.g., ) exhibit intermolecular N–H⋯O hydrogen bonding, influencing crystal packing and solubility .
Biological Activity
The compound 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a sulfonamide derivative characterized by its complex structure, which includes an indole ring and various substituents that contribute to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C23H20ClF3N2O3S
- Molecular Weight : 466.93 g/mol
- IUPAC Name : this compound
The presence of a methanesulfonyl group allows for covalent interactions with nucleophilic sites on proteins, potentially modulating enzyme activities and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The indole moiety can influence enzyme activity, particularly in pathways involved in inflammation and cancer progression.
- Receptor Interactions : It may act as an antagonist or agonist at specific receptors, impacting cellular signaling pathways.
Biological Activity and Pharmacological Effects
Recent studies have highlighted the following biological activities associated with the compound:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, it may induce apoptosis through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 5.4 | Apoptosis induction via caspase activation | |
| MCF-7 | 7.8 | Cell cycle arrest at G2/M phase |
- Anti-inflammatory Effects : In vitro studies suggest that the compound can reduce pro-inflammatory cytokine production, potentially through the inhibition of NF-kB signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
Study on Inflammation :
- Objective : Assess the anti-inflammatory effects in a rat model of arthritis.
- Findings : The compound significantly reduced paw swelling and levels of inflammatory markers (e.g., TNF-alpha) compared to control groups.
-
Cancer Treatment Study :
- Objective : Evaluate the anticancer properties in xenograft models.
- Findings : Treatment resulted in a marked decrease in tumor volume and improved survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
